Histone-H2A-(107-122)-Ac-OH
Description
Histone-H2A-(107-122)-Ac-OH is a 16-amino acid acetylated peptide fragment derived from the C-terminal region of histone H2A. Its sequence is Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH, with a molecular weight of 1762.1 Da and the chemical formula C₈₁H₁₄₀N₂₀O₂₃ . As a core component of nucleosomes, histone H2A facilitates DNA packaging into chromatin and participates in epigenetic regulation through post-translational modifications (PTMs) such as acetylation . This peptide is stored at -20°C in powder form (solubility ≥176.2 mg/mL in DMSO) and is utilized in studies of chromatin dynamics, gene expression, and DNA repair mechanisms .
Properties
Molecular Formula |
C81H140N20O23 |
|---|---|
Molecular Weight |
1762.1 |
Origin of Product |
United States |
Scientific Research Applications
Role in Cancer Biology
Histone H2A-(107-122)-Ac-OH is instrumental in studying the mechanisms of gene regulation associated with cancer progression. Acetylation of histones is known to relax chromatin structure, facilitating transcriptional activation. This peptide can be used to investigate how alterations in histone modifications contribute to tumorigenesis and response to therapies .
Case Studies:
- Transcriptional Regulation : Research has shown that specific modifications of histones, including acetylation, are linked to the expression of oncogenes and tumor suppressor genes. Histone H2A-(107-122)-Ac-OH can be utilized in assays to explore these relationships.
- Therapeutic Response : Studies indicate that histone modifications can influence the efficacy of chemotherapeutic agents. By examining the effects of Histone H2A-(107-122)-Ac-OH on gene expression profiles, researchers can better understand how to enhance treatment responses .
Chromatin Dynamics and Gene Expression
Histone H2A-(107-122)-Ac-OH is significant in research focused on chromatin dynamics and its impact on gene expression. The peptide's acetylation state is critical for modulating interactions with DNA and other chromatin-associated proteins.
Key Insights:
- Nucleosome Assembly : The peptide aids in studying nucleosome assembly and disassembly processes, which are vital for transcriptional regulation and DNA repair mechanisms .
- Post-translational Modifications : The role of various post-translational modifications, such as methylation and phosphorylation alongside acetylation, can be investigated using this peptide to understand their collective impact on chromatin structure and function.
Mechanistic Studies in Epigenetics
The study of Histone H2A-(107-122)-Ac-OH extends into epigenetics, where it serves as a model for understanding how histone modifications influence gene expression without altering the underlying DNA sequence.
Applications:
- DNA Damage Repair : Research indicates that histones play a role in DNA damage response mechanisms. Histone H2A-(107-122)-Ac-OH can be employed to assess how acetylation affects the recruitment of repair proteins to sites of damage .
- Gene Regulation Mechanisms : The peptide facilitates investigations into how histone variants and their modifications regulate transcriptional activation or repression across different genomic contexts .
Comparative Analysis with Other Histones
To better understand the unique properties of Histone H2A-(107-122)-Ac-OH, it is useful to compare it with other histones.
| Compound Name | Description | Unique Features |
|---|---|---|
| Citrullinated Histone H2A Type 1 | Modified by citrullination affecting immune responses | Associated with autoimmune diseases like rheumatoid arthritis |
| Histone H2B | Core histone involved in nucleosome formation | Plays a distinct role in chromatin organization |
| Histone H3 | Core histone undergoing multiple modifications | Known for its diverse methylation patterns |
Histone H2A-(107-122)-Ac-OH is unique due to its specific sequence and acetylation state, which directly influence its role in gene regulation compared to other histones.
Comparison with Similar Compounds
Comparison with Similar Histone Compounds
Structural and Molecular Comparisons
Table 1: Structural and Functional Comparison of Histone-H2A-(107-122)-Ac-OH with Other Histones
Key Observations:
- Acetylation Specificity : Unlike H3/H4, which undergo acetylation at lysine residues (e.g., H3K27ac), this compound is acetylated at its N-terminus, a modification linked to reduced DNA affinity and increased chromatin accessibility .
- Variant Specialization: H2A.Z, a H2A variant, replaces canonical H2A in nucleosomes near promoters, enhancing transcriptional plasticity, whereas this compound is associated with gene silencing .
Functional and Mechanistic Differences
Epigenetic Regulation
- This compound : Acetylation at the C-terminal domain disrupts electrostatic interactions between histones and DNA, promoting an open chromatin state. This contrasts with H4K16 acetylation , which specifically regulates higher-order chromatin folding .
- H2A.Z : Facilitates RNA Polymerase II recruitment to promoters, unlike the suppressive role of this compound in heterochromatic regions .
Disease Associations
- Cancer: this compound is implicated in ovarian cancer prognosis, where its dysregulation correlates with advanced-stage disease and poor survival . In contrast, H3K27me3 (trimethylation of H3K27) is a marker of tumor suppression in multiple cancers .
Research Tools
- This compound: Used in chromatin immunoprecipitation (ChIP) assays to study acetylation-dependent DNA-protein interactions .
- H3.3 : Employed in replication-independent nucleosome assembly studies due to its incorporation into transcriptionally active regions .
Targeted Therapies
Preparation Methods
Resin Selection and Amino Acid Coupling
-
Resin type : Wang or Rink amide resins are preferred for C-terminal carboxylate or amide functionalization, respectively.
-
Coupling reagents : HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) facilitate amino acid activation.
-
Sequence assembly : The peptide chain is built from C- to N-terminus, with proline residues at positions 4, 12, and 13 requiring extended coupling times (2–4 hours) due to steric hindrance.
Side-Chain Protection and Deprotection
-
Lysine and threonine : Protected with tert-butoxycarbonyl (Boc) and tert-butyl (t-Bu) groups, respectively.
-
Glutamine and asparagine : Trityl (Trt) protection prevents side reactions during synthesis.
-
Global deprotection : Achieved via trifluoroacetic acid (TFA) cleavage cocktail (TFA:thioanisole:water:phenol = 90:5:3:2) for 2–4 hours.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
Crude peptides are purified using reversed-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm).
Mass Spectrometry Validation
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) confirms the molecular weight (1762.1 Da ) and acetylation status:
Solubility and Formulation Optimization
Solvent Compatibility
In Vivo Formulation Protocol
For preclinical studies, a three-step dilution method is recommended:
-
DMSO master stock : Dissolve at 176.2 mg/mL.
-
Intermediate dilution : Mix with PEG300 and Tween 80 (1:1:0.5 ratio).
-
Final aqueous solution : Dilute with ddH₂O to 23.3 mg/mL.
| Temperature | Stability Duration | Key Consideration |
|---|---|---|
| -80°C | 6 months | Avoid repeated freeze-thaw cycles |
| -20°C | 1 month | Aliquot into single-use vials |
Reconstitution Best Practices
Analytical Challenges and Troubleshooting
Aggregation Prevention
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
